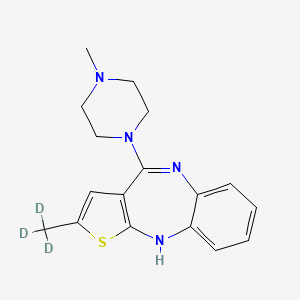
Olanzapine D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olanzapine D3 is a deuterated analogue of olanzapine, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its similar chemical properties to olanzapine but with a distinct mass difference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine D3 involves the incorporation of deuterium atoms into the olanzapine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product undergoes rigorous quality control to ensure its suitability for use as an internal standard in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Olanzapine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Olanzapine D3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of olanzapine in biological samples.
Biology: Used in studies to understand the metabolic pathways and pharmacokinetics of olanzapine.
Medicine: Helps in therapeutic drug monitoring and in the development of new antipsychotic medications.
Industry: Employed in quality control processes in pharmaceutical manufacturing.
Mechanism of Action
Olanzapine D3 exerts its effects by acting as an antagonist at multiple neuronal receptors, including dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5-HT2A, 5-HT2C, 5-HT3, and 5-HT6), muscarinic receptors (M1-M5), histamine receptors (H1), and adrenergic receptors (α1) . This broad receptor binding profile contributes to its antipsychotic effects and its ability to manage symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor binding profile but differs in its side effect profile.
Risperidone: Shares some pharmacological properties with olanzapine but has a different receptor affinity profile.
Quetiapine: Similar in its use for treating psychiatric disorders but has a distinct mechanism of action.
Uniqueness of Olanzapine D3
This compound is unique due to its deuterium incorporation, which provides a distinct mass difference that is useful in analytical applications. This makes it an invaluable tool in mass spectrometry for the accurate quantification of olanzapine in various biological matrices .
Properties
Molecular Formula |
C17H20N4S |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(trideuteriomethyl)-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i1D3 |
InChI Key |
KVWDHTXUZHCGIO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)

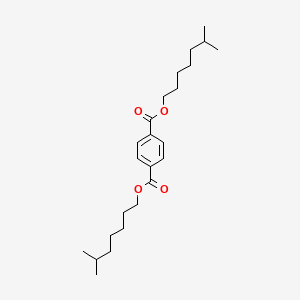
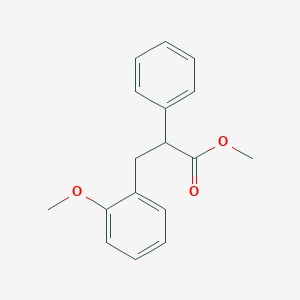


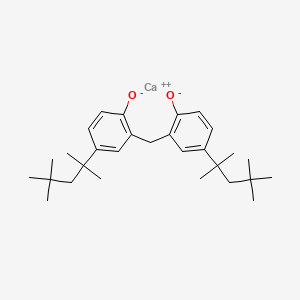
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
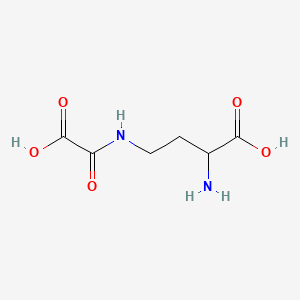
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
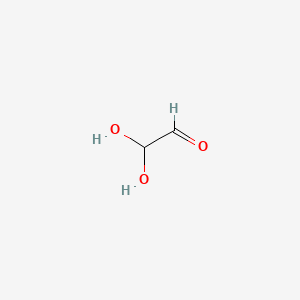

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
